2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-11-9-12(22-2)10-15(20)19(11)8-7-18-16(21)13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZSDYQXMYVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a compound with significant potential in biomedical research. Its molecular formula is C16H17BrN2O3, and it has garnered attention for its various biological activities, particularly in the realms of anticancer and antioxidant properties.
Chemical Structure
The compound features a bromine atom, a methoxy group, and a pyridine derivative, which contribute to its unique biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including:
1. Anticancer Activity
- Cell Line Studies : The compound has been tested against various cancer cell lines, including A549 (human lung cancer). In vitro studies have shown that it inhibits cell growth effectively, with IC50 values indicating significant cytotoxicity. For example, related compounds in the same class have demonstrated IC50 values as low as 10.88 ± 0.82 μg/mL against A549 cells .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as tyrosine kinases .
2. Antioxidant Activity
- The compound has been evaluated for its ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary results indicate promising antioxidant activity, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include anthranilic acid derivatives and other reagents that facilitate the formation of the benzamide structure.
Case Studies
Several studies have reported on the biological evaluation of similar compounds:
These studies highlight the importance of structural modifications in enhancing bioactivity.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins. The results suggest that the compound binds effectively to active sites involved in cancer signaling pathways, potentially inhibiting tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Hydrogen Bonding and Crystal Packing
- The pyridinone ring in the target compound contains a carbonyl group and methoxy substituent, enabling hydrogen-bonding interactions (e.g., C=O···H–N or C–O···H–O motifs) critical for crystal packing or target binding .
- In contrast, 4-bromo-N-(2-nitrophenyl)benzamide exhibits nitro-group-mediated hydrogen bonding, forming dimeric motifs via N–H···O interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
